molecular formula C51H56N6O16 B11833621 methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate

methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B11833621
M. Wt: 1009.0 g/mol
InChI Key: ZNKBYQIZKKPZDJ-RREOGODUSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[321]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes azido groups, acetoxy groups, and benzyloxy groups

Preparation Methods

The synthesis of methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of azido groups and acetoxy groups through nucleophilic substitution and esterification reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its azido groups, which can participate in click chemistry reactions.

    Medicine: Investigated for its potential as a drug candidate or drug delivery system due to its multiple functional groups and stereocenters.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biochemical studies, the azido groups can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages. This reaction is often used to label biomolecules or to create bioconjugates. The acetoxy groups can undergo hydrolysis to release acetic acid, which may affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar compounds include other azido-functionalized molecules and acetoxy-functionalized molecules. Compared to these compounds, methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is unique due to its complex structure and multiple stereocenters. This complexity can provide advantages in terms of specificity and reactivity in various applications.

Properties

Molecular Formula

C51H56N6O16

Molecular Weight

1009.0 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(1R,3R,4R,5S)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C51H56N6O16/c1-30(58)62-28-36-40(63-24-32-16-8-4-9-17-32)42(64-25-33-18-10-5-11-19-33)38(54-56-52)50(70-36)72-45-44(65-26-34-20-12-6-13-21-34)47(66-27-35-22-14-7-15-23-35)51(73-46(45)48(60)61-3)71-41-37-29-67-49(69-37)39(55-57-53)43(41)68-31(2)59/h4-23,36-47,49-51H,24-29H2,1-3H3/t36-,37-,38-,39-,40-,41?,42-,43-,44+,45+,46+,47-,49+,50-,51-/m1/s1

InChI Key

ZNKBYQIZKKPZDJ-RREOGODUSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)OC)OC3[C@H]4CO[C@@H](O4)[C@@H]([C@H]3OC(=O)C)N=[N+]=[N-])OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)OC)OC3C4COC(O4)C(C3OC(=O)C)N=[N+]=[N-])OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origin of Product

United States

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